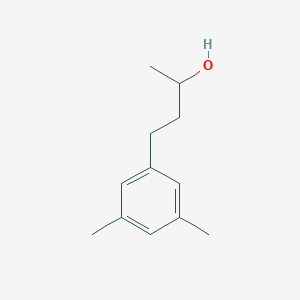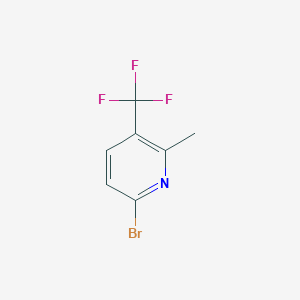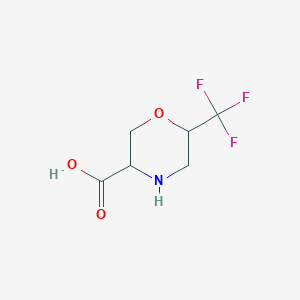
6-(Trifluoromethyl)-3-morpholinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)morpholine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which also contains a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of morpholine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction often requires a catalyst, such as a palladium complex, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
科学的研究の応用
6-(Trifluoromethyl)morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
類似化合物との比較
Morpholine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl-substituted amines: Share the trifluoromethyl group but have different core structures, leading to varied applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl group and the morpholine ring in 6-(trifluoromethyl)morpholine-3-carboxylic acid makes it unique. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not observed in similar compounds .
特性
分子式 |
C6H8F3NO3 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC名 |
6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)4-1-10-3(2-13-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |
InChIキー |
TUSDITNANYMPPH-UHFFFAOYSA-N |
正規SMILES |
C1C(OCC(N1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
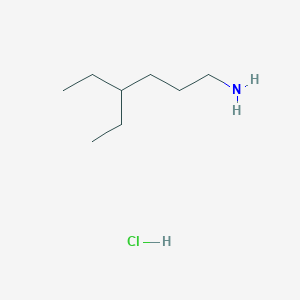
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
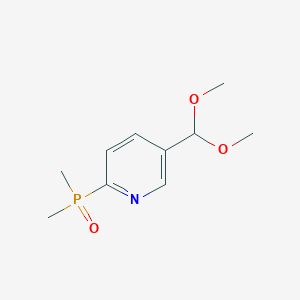
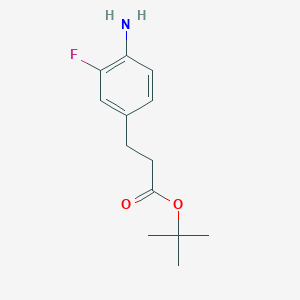

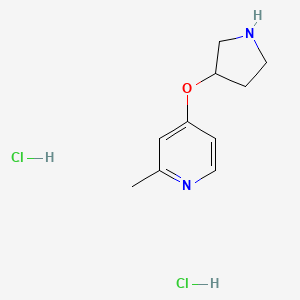
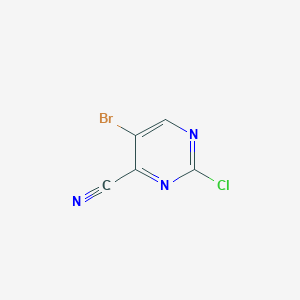


![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
